2-Styrylbenzofuran

Description

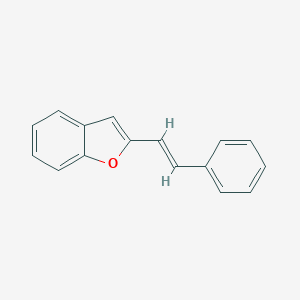

2-Styrylbenzofuran is a benzofuran derivative characterized by a styryl group (C₆H₅-CH=CH-) attached to the 2-position of the benzofuran core. This compound has garnered attention due to its structural versatility and biological activity. Synthesized via the Wittig-Horner reaction, it yields colorless crystals with a melting point of 120–122°C, as confirmed by NMR and HRMS analyses . Notably, this compound (referred to as compound 11 in a 2020 study) exhibits significant cyclooxygenase-2 (COX-2) inhibitory activity, making it a candidate for anti-inflammatory drug development .

Properties

Molecular Formula |

C16H12O |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]-1-benzofuran |

InChI |

InChI=1S/C16H12O/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12H/b11-10+ |

InChI Key |

UCPJIRJQIFKUFP-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3O2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The benzofuran scaffold allows for diverse substitutions, leading to variations in physical and chemical properties. Below is a comparative analysis of 2-Styrylbenzofuran with structurally related compounds:

| Compound | Structure | Melting Point (°C) | Synthesis Method | Key Functional Groups |

|---|---|---|---|---|

| This compound | Styryl group at C2 of benzofuran | 120–122 | Wittig-Horner reaction | Styryl, benzofuran |

| 1,2-Di(benzofuran-2-yl)ethane | Two benzofuran groups linked via ethane | 184 | Titanium(IV)/Zinc-mediated coupling | Benzofuran, ethane bridge |

| 2-Acetylbenzofuran | Acetyl group at C2 of benzofuran | Not explicitly reported | N/A | Acetyl, benzofuran |

Key Observations :

- The styryl group in this compound introduces planarity and π-conjugation, enhancing its photoluminescent properties compared to non-conjugated derivatives like 2-Acetylbenzofuran .

- The higher melting point of 1,2-Di(benzofuran-2-yl)ethane (184°C vs. 120–122°C) suggests stronger intermolecular interactions due to its rigid, symmetric structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.